Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate
Overview
Description
Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate is a complex organic compound. Based on its name, it likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “methoxymethyl” and “methyl” groups are likely attached to the isoxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as dehydration of sugars and subsequent etherification with methanol .Scientific Research Applications
Versatile Intermediate in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic compounds. For example, it is used in the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are valuable intermediates for creating analogs of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998).
Catalysis and Isomerization : It plays a role in catalytic processes and isomerization reactions. For instance, it is used in the Fe(II)-catalyzed isomerization of isoxazole-4-carboxylic esters and amides (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Preparation of Pharmaceutical Compounds : It is involved in the preparation of compounds with potential pharmaceutical applications. For example, it was used in the synthesis of pantherine and related compounds, which are active principles of Amanita muscaria (Bowden, Crank, & Ross, 1968).
Synthesis of Highly Functionalized Molecules : This compound is a key ingredient in the synthesis of highly functionalized molecules. For instance, it was used to create functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
In Synthesis of Antiinflammatory Agents : It has been utilized in synthesizing compounds showing strong antiinflammatory and analgesic activity in animal models, demonstrating its potential in drug discovery and development (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
In Synthesis of Comenic Acid Derivatives : It has been used in the synthesis of water-soluble Li-salts of comenic acid derivatives containing isoxazole and isothiazole moieties, which showed synergistic effects in combination with antitumor drugs (Kletskov et al., 2018).
Microwave-Irradiated Synthesis : The compound has been synthesized under microwave irradiation conditions, indicating its relevance in modern, efficient chemical synthesis techniques (Krutošíková, Lácová, Dandárová, & Chovancová, 2000).
In Relay Catalysis : It's used in relay catalytic cascade reactions for the synthesis of complex organic compounds such as methyl 4-aminopyrrole-2-carboxylates, demonstrating its utility in advanced organic synthesis methods (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Biologically Active Polymer Development : It's involved in the development of biologically active polymers, such as controlled-release formulations based on Hymexazol (Tai, Liu, Yongjia, & Si, 2002).
In Synthesis of Amino Acid Antagonists : This compound has been used in the synthesis of novel excitatory amino acid (EAA) receptor antagonists, highlighting its role in the development of neuroprotective agents (Krogsgaard‐Larsen, Ferkany, Nielsen, Madsen, Ebert, Johansen, Diemer, Bruhn, Beattie, & Curtis, 1991).
properties
IUPAC Name |
methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-5-7(8(10)12-3)6(4-11-2)13-9-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSITPQKZXAENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735106 | |
Record name | Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate | |
CAS RN |
1108712-47-5 | |
Record name | Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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